molecular formula C18H16N2O3 B421251 1-acetyl-2-[(4-methoxyanilino)methylene]-1,2-dihydro-3H-indol-3-one CAS No. 133593-46-1

1-acetyl-2-[(4-methoxyanilino)methylene]-1,2-dihydro-3H-indol-3-one

Katalognummer: B421251
CAS-Nummer: 133593-46-1
Molekulargewicht: 308.3g/mol
InChI-Schlüssel: IIHKAHBOILFNBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-acetyl-2-[(4-methoxyanilino)methylene]-1,2-dihydro-3H-indol-3-one is a synthetic organic compound with a complex structure It is characterized by the presence of an indole core, an acetyl group, and a methoxyaniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-2-[(4-methoxyanilino)methylene]-1,2-dihydro-3H-indol-3-one typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the acetyl group and the methoxyaniline moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions

1-acetyl-2-[(4-methoxyanilino)methylene]-1,2-dihydro-3H-indol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles/Electrophiles: Halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Wissenschaftliche Forschungsanwendungen

1-acetyl-2-[(4-methoxyanilino)methylene]-1,2-dihydro-3H-indol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 1-acetyl-2-[(4-methoxyanilino)methylene]-1,2-dihydro-3H-indol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-methoxyphenethylamine

Uniqueness

Compared to similar compounds, 1-acetyl-2-[(4-methoxyanilino)methylene]-1,2-dihydro-3H-indol-3-one stands out due to its unique structural features and potential applications. Its indole core and specific functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

133593-46-1

Molekularformel

C18H16N2O3

Molekulargewicht

308.3g/mol

IUPAC-Name

1-[3-hydroxy-2-[(4-methoxyphenyl)iminomethyl]indol-1-yl]ethanone

InChI

InChI=1S/C18H16N2O3/c1-12(21)20-16-6-4-3-5-15(16)18(22)17(20)11-19-13-7-9-14(23-2)10-8-13/h3-11,22H,1-2H3

InChI-Schlüssel

IIHKAHBOILFNBK-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC=C2C(=C1C=NC3=CC=C(C=C3)OC)O

Kanonische SMILES

CC(=O)N1C2=CC=CC=C2C(=C1C=NC3=CC=C(C=C3)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.